Cas no 1240726-07-1 (1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}-N-phenylpiperidine-4-carboxamide)
![1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}-N-phenylpiperidine-4-carboxamide structure](https://www.kuujia.com/scimg/cas/1240726-07-1x500.png)
1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}-N-phenylpiperidine-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- AKOS033019463
- Z106889910
- EN300-26679789
- 1240726-07-1
- 1-[2-[2-cyanopropan-2-yl(methyl)amino]-2-oxoethyl]-N-phenylpiperidine-4-carboxamide
- 1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}-N-phenylpiperidine-4-carboxamide
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- Inchi: 1S/C19H26N4O2/c1-19(2,14-20)22(3)17(24)13-23-11-9-15(10-12-23)18(25)21-16-7-5-4-6-8-16/h4-8,15H,9-13H2,1-3H3,(H,21,25)
- InChI Key: RSOVCUNQRSDPLI-UHFFFAOYSA-N
- SMILES: O=C(C1CCN(CC(N(C)C(C#N)(C)C)=O)CC1)NC1C=CC=CC=1
Computed Properties
- Exact Mass: 342.20557608g/mol
- Monoisotopic Mass: 342.20557608g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 523
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 76.4Ų
1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}-N-phenylpiperidine-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26679789-0.05g |
1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}-N-phenylpiperidine-4-carboxamide |
1240726-07-1 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}-N-phenylpiperidine-4-carboxamide Related Literature
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
Additional information on 1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}-N-phenylpiperidine-4-carboxamide
Professional Introduction to Compound with CAS No. 1240726-07-1 and Product Name: 1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}-N-phenylpiperidine-4-carboxamide
The compound identified by the CAS number 1240726-07-1 and the product name 1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}-N-phenylpiperidine-4-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The structural motif incorporates a piperidine core, which is a well-documented scaffold in the development of bioactive molecules, particularly those targeting neurological and cardiovascular systems.
At the heart of this compound's structure lies a N-phenylpiperidine moiety, a feature that is frequently exploited in the design of pharmacophores due to its ability to interact favorably with biological targets. The presence of a carbamoyl group further enhances the molecule's pharmacological profile, as carbamoyl derivatives are known for their diverse biological activities, including enzyme inhibition and receptor binding. The specific arrangement of substituents around the piperidine ring, including the (1-cyano-1-methylethyl)(methyl)carbamoyl substituent, contributes to the compound's unique chemical and biological properties.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of such complex molecules with high precision. Studies utilizing molecular docking simulations have suggested that this compound may exhibit potent activity against several therapeutic targets. For instance, preliminary data indicate that it could interact with enzymes involved in metabolic pathways relevant to inflammation and neurodegeneration. These findings are particularly intriguing given the growing interest in modulating these pathways for therapeutic benefit.
The synthesis of 1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}-N-phenylpiperidine-4-carboxamide presents a formidable challenge due to its intricate stereochemistry and functional group compatibility. However, modern synthetic methodologies have made significant strides in addressing these challenges. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have been instrumental in constructing the desired framework with high enantioselectivity. These advances not only facilitate the production of the compound but also allow for rapid modifications to its structure, enabling fine-tuning of its pharmacological properties.
In vitro studies have begun to unravel the biological significance of this compound. Initial assays have shown promising results in terms of inhibitory activity against certain enzymes and receptors. Notably, the carbamoyl moiety has been identified as a key pharmacophoric element, contributing to both potency and selectivity. Further investigations are underway to elucidate the mechanism of action and assess potential side effects. These studies are critical for understanding how the compound interacts with biological systems and for identifying any liabilities that need to be addressed before moving into clinical development.
The broader context of this research is situated within the ongoing quest to develop novel therapeutics for complex diseases. Piperidine derivatives have long been recognized as versatile scaffolds in drug discovery, with numerous successful drugs on the market featuring this structural motif. The introduction of new functional groups and substituents into these frameworks continues to expand their therapeutic potential. The compound in question exemplifies this trend, showcasing how modifications at specific positions can yield molecules with enhanced biological activity.
From a chemical biology perspective, understanding how such complex molecules interact with their targets is essential for optimizing their therapeutic efficacy. Techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided invaluable insights into these interactions at an atomic level. By visualizing how the N-phenylpiperidine core and other substituents fit into the binding pocket of a target protein or enzyme, researchers can make informed decisions about how to modify the molecule further. This iterative process is central to modern drug design and has been instrumental in bringing numerous innovative therapies to patients.
The future directions for research on this compound are multifaceted. On one hand, there is a need for more comprehensive pharmacokinetic studies to assess its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. On the other hand, exploring derivative structures through medicinal chemistry libraries could uncover analogs with improved properties. The integration of artificial intelligence (AI) tools into drug discovery pipelines has also shown promise in accelerating these efforts by predicting optimal modifications based on vast datasets.
In conclusion, 1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}-N-phenylpiperidine-4-carboxamide (CAS No. 1240726-07-1) represents a compelling example of how structural complexity can be leveraged to develop novel bioactive molecules. Its unique combination of features makes it a promising candidate for further exploration in medicinal chemistry. As research progresses, it is likely that insights gained from studying this compound will contribute significantly to our understanding of disease mechanisms and inspire new therapeutic strategies.
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